molecular formula C17H12ClFN2OS B11303565 N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11303565
M. Wt: 346.8 g/mol
InChI Key: PWSWLRXREJECHG-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a pyridine moiety, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, where nucleophiles such as amines or thiols can replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE
  • N-[(2-CHLORO-4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE

Uniqueness

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H12ClFN2OS

Molecular Weight

346.8 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C17H12ClFN2OS/c18-14-10-13(19)7-6-12(14)11-21(16-5-1-2-8-20-16)17(22)15-4-3-9-23-15/h1-10H,11H2

InChI Key

PWSWLRXREJECHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=CS3

Origin of Product

United States

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